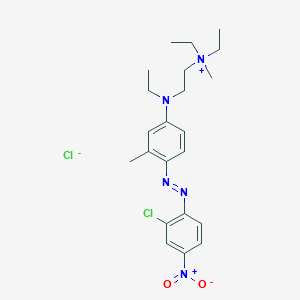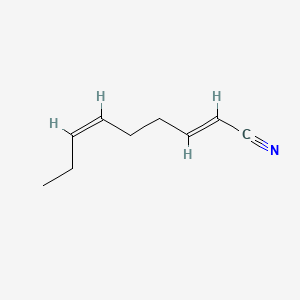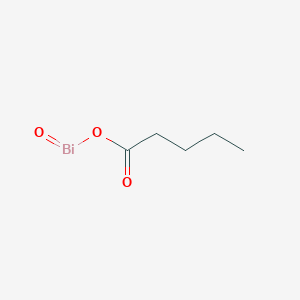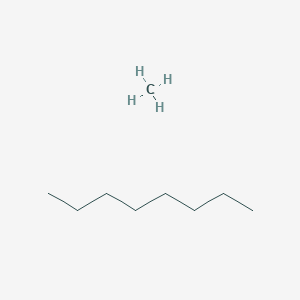
Methane;octane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methane and octane are both alkanes, which are organic compounds consisting entirely of single-bonded carbon and hydrogen atoms. Methane (CH₄) is the simplest alkane, with one carbon atom bonded to four hydrogen atoms. Octane (C₈H₁₈), on the other hand, is a longer-chain alkane with eight carbon atoms and eighteen hydrogen atoms. Both compounds are significant in various industrial and scientific applications due to their chemical properties and reactivity.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Methane can be prepared in the laboratory by heating a mixture of anhydrous sodium acetate and soda-lime in a copper tube. The evolved methane gas is collected by the downward displacement of water . Industrially, methane is primarily obtained from natural gas extraction and purification processes.
Octane is typically obtained from the fractional distillation of crude oil. The process involves heating crude oil to separate its components based on their boiling points. Octane is one of the fractions collected during this process.
Análisis De Reacciones Químicas
Types of Reactions
-
Combustion: : Both methane and octane undergo combustion reactions. Methane combusts to form carbon dioxide and water: [ \text{CH}_4 + 2\text{O}_2 \rightarrow \text{CO}_2 + 2\text{H}_2\text{O} ] Octane also combusts to form carbon dioxide and water: [ 2\text{C}8\text{H}{18} + 25\text{O}_2 \rightarrow 16\text{CO}_2 + 18\text{H}_2\text{O} ]
-
Substitution: : Methane can undergo halogenation reactions, where hydrogen atoms are replaced by halogen atoms. For example, chlorination of methane produces chloromethane: [ \text{CH}_4 + \text{Cl}_2 \rightarrow \text{CH}_3\text{Cl} + \text{HCl} ]
-
Reforming: : Methane can be reformed to produce synthesis gas (syngas), a mixture of hydrogen and carbon monoxide, through processes like steam reforming and dry reforming .
Aplicaciones Científicas De Investigación
Methane and octane have various applications in scientific research and industry:
Energy Production: Methane is a primary component of natural gas and is used extensively as a fuel for heating, electricity generation, and as a feedstock for producing hydrogen.
Chemical Synthesis: Methane is used in the production of chemicals like methanol and ammonia. Octane is a key component of gasoline and is used to improve the fuel’s performance.
Environmental Studies: Methane’s role as a potent greenhouse gas makes it a subject of study in climate change research.
Catalysis: Both methane and octane are studied for their catalytic conversion into more valuable chemicals and fuels.
Mecanismo De Acción
The mechanism of action for methane and octane primarily involves their combustion and reforming reactions. In combustion, both compounds react with oxygen to produce carbon dioxide, water, and heat. The detailed mechanism involves multiple steps, including the formation of intermediate radicals and the propagation of chain reactions .
In reforming processes, methane reacts with steam or carbon dioxide over a catalyst to produce syngas. The reaction mechanism involves the adsorption of methane on the catalyst surface, followed by its dissociation into hydrogen and carbon species .
Comparación Con Compuestos Similares
Methane and octane can be compared with other alkanes like ethane, propane, butane, and hexane. These compounds share similar chemical properties but differ in their molecular size and boiling points . For example:
Methane (CH₄): Simplest alkane, gas at room temperature.
Ethane (C₂H₆): Slightly larger, gas at room temperature.
Propane (C₃H₈): Used as a fuel for heating and cooking, gas at room temperature.
Butane (C₄H₁₀): Used in lighters and as a refrigerant, gas at room temperature.
Hexane (C₆H₁₄): Used as a solvent, liquid at room temperature.
Octane (C₈H₁₈): Key component of gasoline, liquid at room temperature.
Methane’s simplicity and high hydrogen-to-carbon ratio make it a cleaner-burning fuel compared to longer-chain alkanes. Octane’s higher energy content and liquid state at room temperature make it ideal for use in internal combustion engines.
Propiedades
Fórmula molecular |
C9H22 |
|---|---|
Peso molecular |
130.27 g/mol |
Nombre IUPAC |
methane;octane |
InChI |
InChI=1S/C8H18.CH4/c1-3-5-7-8-6-4-2;/h3-8H2,1-2H3;1H4 |
Clave InChI |
IFSCXNLTXIPAFT-UHFFFAOYSA-N |
SMILES canónico |
C.CCCCCCCC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


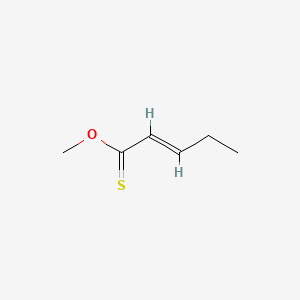


![7,7-dimethyl-5-phenyl-2-(9-phenyl-9H-carbazol-3-yl)-5,7-dihydroindeno[2,1-b]carbazole](/img/structure/B13772443.png)
![tris(4-tetracyclo[6.2.1.13,6.02,7]dodec-9-enylmethyl) phosphite](/img/structure/B13772459.png)
![N-ethyl-1H-benzo[d]imidazole-2-carboxamide](/img/structure/B13772466.png)
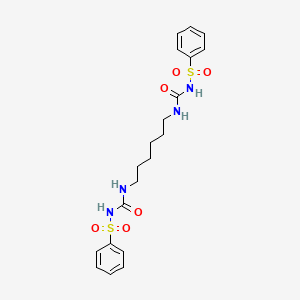
![sodium;[18-[2,3-bis[[(Z)-octadec-9-enoyl]oxy]propoxy]-18-oxooctadecan-9-yl] sulfate](/img/structure/B13772482.png)


